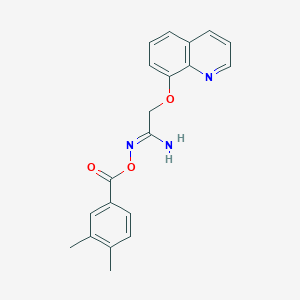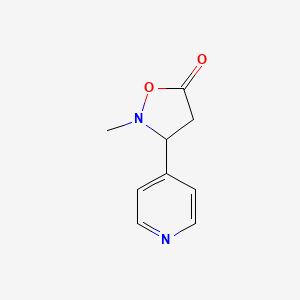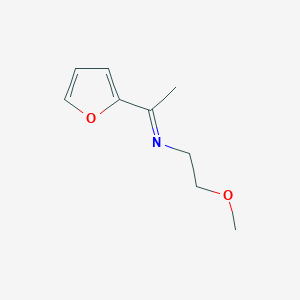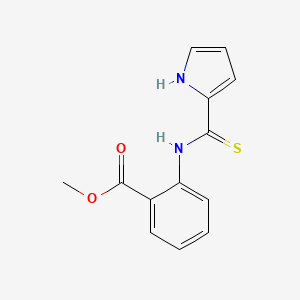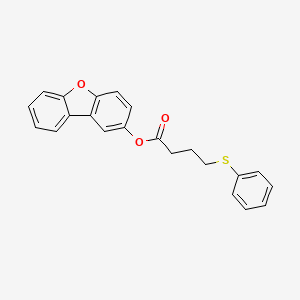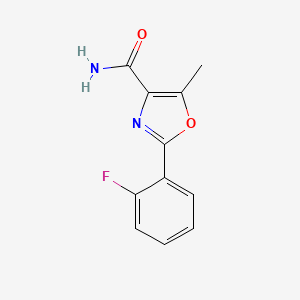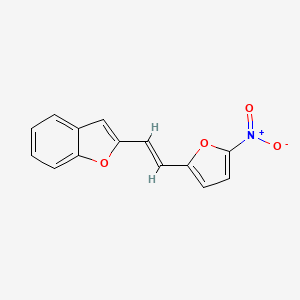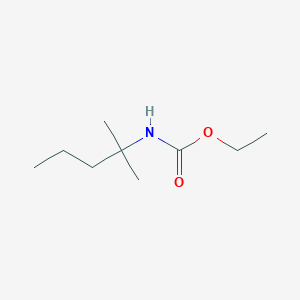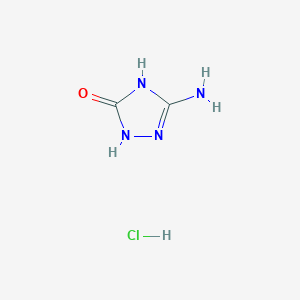
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method involves the cyclization of hydrazinecarboxamide with formic acid under controlled conditions to form the triazole ring . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced triazole derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives. It is also employed in the development of new materials with specific properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules is crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar structural features but different functional groups.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: A triazole compound with an acetic acid moiety, used in coordination chemistry.
3-Amino-5-sulfanyl-1,2,4-triazole: A triazole derivative with a sulfanyl group, known for its biological activity.
Uniqueness
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C2H5ClN4O |
|---|---|
Poids moléculaire |
136.54 g/mol |
Nom IUPAC |
3-amino-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C2H4N4O.ClH/c3-1-4-2(7)6-5-1;/h(H4,3,4,5,6,7);1H |
Clé InChI |
LHEWALAYSZXZEK-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=O)N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


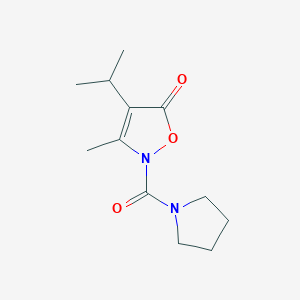
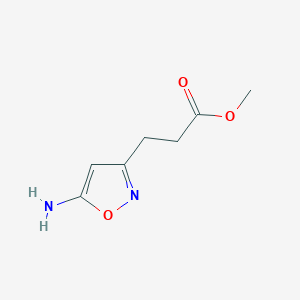
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
